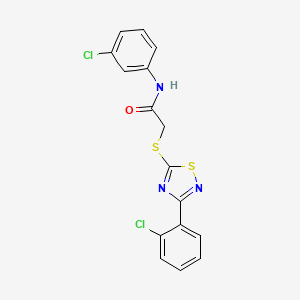
N-(3-chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide” is an organic compound containing two chlorophenyl groups, a thiadiazole group, and an acetamide group. Chlorophenyl groups are aromatic rings with a chlorine atom attached, thiadiazole is a heterocyclic compound containing sulfur and nitrogen, and acetamide is a functional group consisting of an acetyl group single-bonded to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the chlorophenyl groups), a heterocyclic ring (from the thiadiazole), and a carbonyl group (from the acetamide). The chlorine atoms on the phenyl rings would be expected to be electron-withdrawing, potentially affecting the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of chlorine atoms and aromatic rings in this compound would likely make it relatively nonpolar, affecting its solubility in different solvents. The presence of nitrogen and sulfur atoms could also affect its acidity or basicity .科学的研究の応用
Antimalarial Activity
TCMDC-124548, which features a quinazolinedione core, exhibits promising antimalarial activity . It has been tested for its antimalarial activity against P. falciparum 3D7, a strain of the malaria parasite . This makes it a potential candidate for the development of new antimalarial drugs.
Anticancer Activity
The compound has also been evaluated for its antiproliferative activity against the MCF-7 cell line . MCF-7 is a widely used model for estrogen receptor (ER) positive breast cancer. Therefore, TCMDC-124548 could potentially be used in cancer research, particularly in the study and treatment of certain types of breast cancer.
Anti-inflammatory Activity
Quinazolinedione, the core structure of TCMDC-124548, is known for its wide range of biological activities, including anti-inflammatory effects . While specific studies on the anti-inflammatory activity of TCMDC-124548 are not mentioned, its quinazolinedione core suggests potential in this area.
Drug Discovery
TCMDC-124548 serves as a valuable molecule in drug discovery due to its broad spectrum of biological activities . Its structure and properties can guide the design and synthesis of novel compounds with potential therapeutic applications.
Lead Optimization
The compound has been used in lead optimization studies, which involve modifying a compound to improve its potency, selectivity, and safety profile . In one study, a rational design approach was used to explore the structure-activity relationships around the side chain of quinazolinedione .
Green Chemistry
The synthesis of TCMDC-124548 has been described using low-cost goods and greener alternatives where possible . This aligns with the principles of green chemistry, which aim to reduce the environmental impact of chemical processes.
作用機序
Target of Action
TCMDC-124548, also known as N-(3-chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide or N-(3-chlorophenyl)-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide, primarily targets the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS is an essential enzyme in the protein translation machinery of the malaria parasite, Plasmodium falciparum .
Mode of Action
TCMDC-124548 inhibits protein translation and activates the amino acid starvation response by inhibiting PfAsnRS . This inhibition occurs via enzyme-mediated production of an Asn-TCMDC-124548 adduct . The human AsnRS is much less susceptible to this reaction hijacking mechanism .
Biochemical Pathways
The inhibition of PfAsnRS by TCMDC-124548 affects the protein translation machinery of the malaria parasite . This results in the activation of the amino acid starvation response, which can lead to the death of the parasite .
Result of Action
The inhibition of PfAsnRS by TCMDC-124548 leads to the activation of the amino acid starvation response in the malaria parasite . This can result in the death of the parasite, thereby preventing the progression of the disease .
将来の方向性
The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise in a particular application, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, or testing its efficacy in different conditions .
特性
IUPAC Name |
N-(3-chlorophenyl)-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3OS2/c17-10-4-3-5-11(8-10)19-14(22)9-23-16-20-15(21-24-16)12-6-1-2-7-13(12)18/h1-8H,9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCVZXYFVYMGGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

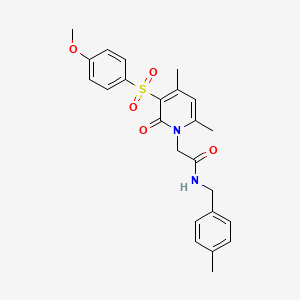
![1-(4-Methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)ethanone](/img/structure/B3016164.png)
![4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B3016168.png)
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B3016169.png)
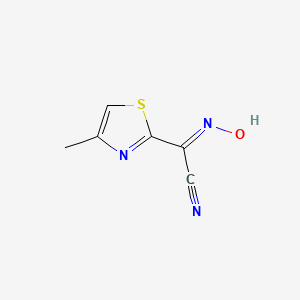
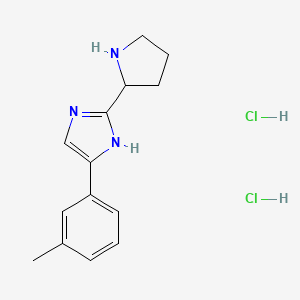
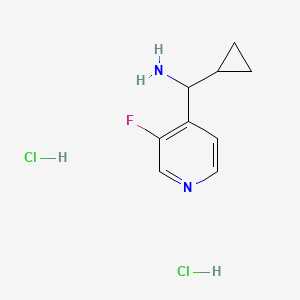
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3016176.png)
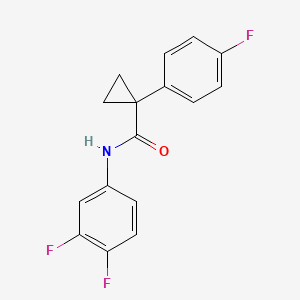
![N-Methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]but-2-ynamide](/img/structure/B3016179.png)
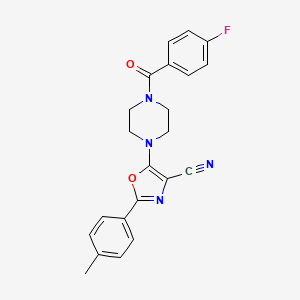
![5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3016181.png)

